(1R)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine
Description
(1R)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine is a chiral amine featuring a 5-fluoro-3-methoxyphenyl substituent and a propenylamine backbone. The compound’s stereochemistry at the C1 position (R-configuration) and its functional groups—fluorine, methoxy, and the α,β-unsaturated amine—impart unique physicochemical and biological properties. Fluorine enhances lipophilicity and metabolic stability, while the methoxy group influences electronic effects on the aromatic ring.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI Key |
GKVSDDNWQSATPL-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](C=C)N)F |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)F |
Origin of Product |
United States |
Biological Activity
(1R)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a prop-2-enylamine backbone with a 5-fluoro-3-methoxyphenyl substituent. The presence of the fluorine and methoxy groups is significant as they can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and other physiological processes.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, its mechanism may involve apoptosis induction in tumor cells.
- Antimicrobial Effects : Some studies have reported antimicrobial properties, indicating effectiveness against various bacterial strains.
- Neuropharmacological Effects : The compound has been explored for its potential effects on neurotransmitter systems, particularly in relation to dopamine receptors, which could have implications for treating neurological disorders.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, with IC50 values indicating potent activity against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in Table 1 below:
| Study | Biological Activity | Target | Findings |
|---|---|---|---|
| Study A | Anticancer | Breast Cancer Cells | IC50 = 10 μM |
| Study B | Antimicrobial | S. aureus | MIC = 5 μg/mL |
| Study C | Neuropharmacological | Dopamine Receptors | High affinity for D3 receptor |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (1R)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Fluorine vs.
- Methoxy Positioning : The 3-methoxy group reduces steric hindrance compared to bulkier cyclohexyl groups in the Mannich base derivative, possibly improving binding to flat aromatic receptors.
- Backbone Unsaturation : The α,β-unsaturated amine in the target compound may confer redox activity absent in saturated analogs like benzylamine derivatives.
Physicochemical Properties
Data inferred from analogous compounds (e.g., melting points, solubility):
Notes:
- The target compound’s melting point is expected to be lower than the ionic Mannich base derivative due to reduced crystallinity from the methoxy group.
- Solubility trends align with substituent polarity: fluorine and methoxy groups balance lipophilicity and polarity, contrasting with the hydrophilic catechol group in 3,4-dihydroxybenzylamine.
Spectroscopic and Crystallographic Features
While crystallographic data for the target compound are unavailable, techniques like SHELXL (used in refining related structures ) could elucidate its conformation. Key comparisons:
- NMR Shifts: The 5-fluoro substituent would deshield adjacent protons, producing distinct $ ^1H $ NMR shifts versus non-fluorinated analogs.
- IR Spectroscopy : C=O stretches (absent in the target compound) are prominent in the Mannich base derivative , whereas N-H stretches would dominate in the primary amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
